3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea
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Overview
Description
3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea is a complex organic compound belonging to the class of hydroquinolines. It features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using hydrogenation techniques
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one
5-[1-(3,4-Dimethoxy-Benzoyl)-1,2,3,4-Tetrahydro-Quinolin-6-Yl]-6-Fluorobenzene-1,3-Diol
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea stands out due to its unique combination of functional groups and structural features. This allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(17-8-3-1-4-9-17)26-15-7-10-18-16-20(13-14-21(18)26)25-23(28)24-19-11-5-2-6-12-19/h1,3-4,8-9,13-14,16,19H,2,5-7,10-12,15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZEHCQTNQKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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